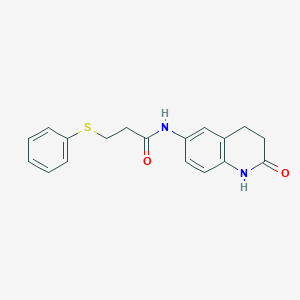

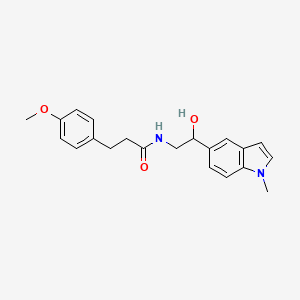

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves complex reactions, including halogenated hydrocarbon amination, to produce target molecules with precise structural characteristics. These processes are meticulously designed to yield compounds with desired properties and activities, as demonstrated in the synthesis of related compounds such as N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, showcasing the intricate steps involved in obtaining these specialized molecules (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by specific spatial arrangements and bond lengths, often determined through methods such as X-ray diffraction. For instance, studies have shown that the crystal structure of related compounds can reveal detailed insights into the molecule's geometry, including bond lengths and angles, which are essential for understanding its reactivity and interactions (Junzo Hirano et al., 2004).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives participate in various chemical reactions, leading to the formation of new compounds with diverse properties. For example, the reaction with methyl iodide or phenylhydrazine can lead to the synthesis of new derivatives, demonstrating the compound's versatility in chemical synthesis and its potential to undergo transformations under specific conditions (E. A. Al-Taifi et al., 2016).

Scientific Research Applications

Antitumor Activities and Mechanism of Action

Research has demonstrated that compounds with 2-oxoquinoline structures exhibit moderate to high levels of antitumor activities against various cancer cell lines, such as A549 (human lung adenocarcinoma cell), HeLa (human cervical carcinoma cell), MCF-7 (human breast cancer cell), and U2OS (human osteosarcoma cell). A notable mechanism of action includes the arrest of HeLa cells in S and G2 stages accompanied by apoptosis, confirmed through various cellular and molecular assays (Fang et al., 2016).

Synthesis and Structural Analysis

The synthesis of novel derivatives containing the quinoline structure highlights the strategic application of these compounds in creating potential pharmacological agents. Detailed synthesis methods and structural analyses through techniques like X-ray diffraction and NMR spectroscopy are foundational in understanding the chemical and physical properties that contribute to their biological activities (Bai et al., 2012).

Molecular Docking Studies

Molecular docking studies are crucial in predicting the interaction of these compounds with biological targets, offering insights into their mechanism of action at the molecular level. For instance, certain quinazolinone analogues have shown broad spectrum antitumor activity and selective activities toward specific cancer cell lines, providing a basis for targeted cancer therapy research (Al-Suwaidan et al., 2016).

Chemical Probes for ADP-ribosylation Studies

Compounds with quinazolinone structures have been identified as potent inhibitors for specific biochemical processes, such as the ADP-ribosylation by ARTD3/PARP3. This application is significant in studying the role of ADP-ribosylation in cellular processes and diseases (Lindgren et al., 2013).

Antimicrobial and Antifungal Properties

The synthesis and evaluation of compounds with quinoline derivatives for antimicrobial and antifungal properties highlight their potential in addressing resistant microbial strains. Research into these applications is pivotal in developing new therapeutic agents in the fight against infectious diseases (Gholap et al., 2007).

properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17-9-6-13-12-14(7-8-16(13)20-17)19-18(22)10-11-23-15-4-2-1-3-5-15/h1-5,7-8,12H,6,9-11H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJXIMUVHGQEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)

![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)